Product packaging for methyl 3-(aminooxy)propanoate(Cat. No.:CAS No. 107191-55-9)

methyl 3-(aminooxy)propanoate

Cat. No.: B6145299
CAS No.: 107191-55-9
M. Wt: 119.12 g/mol
InChI Key: SDIZBADQRVUCDD-UHFFFAOYSA-N
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Description

Methyl 3-(aminooxy)propanoate is a chemical reagent of interest in advanced organic synthesis and materials science. As an ester-functionalized aminooxy compound, its primary research value lies in its application as a building block for the synthesis of more complex structures. Researchers utilize aminooxy analogs like this one in the development of nucleo aminooxy acids, which are novel building blocks for a class of materials known as N-oxy nucleopeptides . These synthetic nucleopeptides are an emerging area of study as alternatives to peptide nucleic acids (PNAs) and have shown potential due to their well-ordered secondary structures and stability against enzymatic degradation . The aminooxy function is particularly valuable for its ability to contribute to intramolecular hydrogen-bond formation, which helps peptides adopt well-defined structures such as turns or helices . It is important for researchers to note that compounds of this class can exhibit instability under basic conditions, which may lead to elimination side reactions; this can often be mitigated by using hindered bases or non-basic conditions . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107191-55-9

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

methyl 3-aminooxypropanoate

InChI

InChI=1S/C4H9NO3/c1-7-4(6)2-3-8-5/h2-3,5H2,1H3

InChI Key

SDIZBADQRVUCDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCON

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Aminooxy Propanoate and Analogues

Historical Development of Aminooxy Reagent Synthesis

The journey to synthesize molecules like methyl 3-(aminooxy)propanoate is built upon a rich history of developing methods to create the aminooxy functional group. Early work, dating back to the late 19th and early 20th centuries, laid the groundwork for accessing this versatile moiety. For instance, aminooxyacetic acid, a related compound, was first described in 1893 and was initially prepared through the hydrolysis of ethylbenzhydroximinoacetic acid. wikipedia.org Later, in 1936, a method involving the condensation of benzhydroxamic acid and ethyl bromoacetate, followed by hydrolysis, was reported. wikipedia.org These early explorations into the synthesis of aminooxy-containing compounds, though not directly targeting this compound, were crucial in establishing the fundamental reactivity and synthetic accessibility of the aminooxy group.

A significant advancement in the use of aminooxy compounds came with the recognition of their ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages. nih.govlouisville.edu This reaction, known as oximation, has become a cornerstone of bioconjugation chemistry due to its mild reaction conditions and high specificity, even in complex biological environments. nih.govacs.org The development of various aminooxy-containing reagents has been driven by the need for robust and efficient methods to introduce this functionality into diverse molecular scaffolds.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for preparing this compound and similar aminooxy esters focus on efficiency, selectivity, and the use of readily available starting materials. These routes typically involve the strategic introduction of the aminooxy group and the formation of the propanoate ester.

Strategies for Aminooxy Group Introduction

The introduction of the aminooxy group is a critical step in the synthesis of the target molecule. A common and effective strategy involves the use of N-hydroxyphthalimide as a precursor to the aminooxy functionality. This method typically proceeds via a Mitsunobu reaction or a simple nucleophilic substitution with a suitable alkyl halide, followed by hydrazinolysis to release the free aminooxy group. nih.gov The phthalimide (B116566) group serves as an excellent protecting group for the hydroxylamine (B1172632) nitrogen, being stable to a variety of reaction conditions and readily cleaved. nih.gov

Another important precursor for introducing the aminooxy group is N-hydroxysuccinimide (NHS). nih.gov The use of NHS has proven valuable in the synthesis of aminooxy glycosides, where it can be introduced early in the synthetic sequence and withstand multiple subsequent reaction steps, including glycosylations and protecting group manipulations. nih.gov However, care must be taken to avoid basic conditions that can lead to the decomposition of the NHS group. nih.gov

The "alpha effect," a phenomenon where the presence of an adjacent atom with a lone pair of electrons enhances the nucleophilicity of an atom, contributes to the high reactivity of aminooxy compounds. nih.govacs.org This inherent reactivity allows for efficient reactions even with less reactive electrophiles.

Esterification and Transesterification Pathways for Propanoate Moiety

The formation of the methyl propanoate moiety can be achieved through several well-established esterification methods. Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used approach. chemguide.co.ukpearson.commasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often employed. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. masterorganicchemistry.com

Alternatively, the ester can be formed from the corresponding carboxylic acid using other activating agents. For instance, the reaction of 3-(aminooxy)propanoic acid with methanol (B129727) in the presence of a suitable coupling reagent would yield the desired methyl ester.

Transesterification is another viable pathway, particularly if a different ester of 3-(aminooxy)propanoic acid is more readily available. chemicalbook.com This process involves the exchange of the alkoxy group of an ester with another alcohol, typically catalyzed by an acid or a base. For example, if an ethyl ester were synthesized, it could be converted to the methyl ester by treatment with methanol in the presence of a suitable catalyst. However, it is important to note that transesterification can sometimes occur as an unintended side reaction if an alcohol is used as a solvent in a reaction involving an ester. chemicalbook.com

The reactivity of alcohols in esterification generally follows the order of primary > secondary > tertiary, due to steric hindrance. ceon.rsresearchgate.net The rate and yield of the esterification reaction are also influenced by factors such as the molar ratio of the reactants, temperature, and the type and amount of catalyst used. ceon.rsresearchgate.net

ReactionReactantsCatalystKey Features
Fischer EsterificationCarboxylic Acid, AlcoholAcid (e.g., H₂SO₄, HCl)Reversible reaction, often requires excess alcohol to drive to completion. chemguide.co.ukmasterorganicchemistry.com
TransesterificationEster, AlcoholAcid or BaseEquilibrium process used to exchange the alkoxy group of an ester. chemicalbook.com

Protecting Group Chemistry in the Synthesis of Aminooxy Esters

Protecting groups are indispensable tools in the synthesis of multifunctional molecules like this compound, preventing unwanted side reactions and enabling selective transformations. organic-chemistry.orgwikipedia.orguchicago.edu The aminooxy group itself often requires protection during the synthesis. As mentioned earlier, the phthalimido group is a common choice for protecting the aminooxy functionality, offering stability and straightforward removal. nih.gov

Carbamates, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, are widely used to protect amino groups. organic-chemistry.orgnumberanalytics.comresearchgate.net The Boc group is acid-labile, while the Fmoc group is removed under basic conditions, allowing for orthogonal deprotection strategies in more complex syntheses. organic-chemistry.orgresearchgate.net

For the carboxylic acid moiety, esterification itself can be considered a form of protection. wikipedia.org Different ester groups can be chosen based on their lability under specific conditions. For example, benzyl (B1604629) esters can be removed by hydrogenolysis, while t-butyl esters are cleaved with acid. nih.gov

The strategic use of protecting groups allows for the sequential and controlled construction of the target molecule, ensuring that each functional group is modified at the desired stage of the synthesis. organic-chemistry.org

Protecting GroupFunctional Group ProtectedDeprotection Conditions
PhthalimidoAminooxyHydrazinolysis nih.gov
tert-Butyloxycarbonyl (Boc)AmineAcidic conditions organic-chemistry.orgresearchgate.net
9-Fluorenylmethoxycarbonyl (Fmoc)AmineBasic conditions (e.g., piperidine) researchgate.net
Benzyl (Bn) EsterCarboxylic AcidHydrogenolysis nih.gov
t-Butyl (tBu) EsterCarboxylic AcidAcidic conditions

Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the molecule, requires the use of stereoselective or enantioselective methods. nih.gov These approaches are crucial for preparing compounds with specific three-dimensional arrangements, which can be critical for their biological activity.

One common strategy involves the use of chiral starting materials derived from the "chiral pool," such as amino acids. researchgate.net For example, an enantiomerically pure amino acid can be converted into a chiral amino alcohol, which can then be further elaborated to introduce the aminooxy and propanoate functionalities.

Asymmetric synthesis, where a new stereocenter is created with a preference for one enantiomer over the other, is another powerful approach. This can be achieved through the use of chiral catalysts or auxiliaries. For instance, the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines is a well-established method for creating new stereocenters with high stereocontrol. mdpi.com The configuration of the newly formed stereocenter is determined by the configuration of the sulfur atom in the sulfinyl group. mdpi.com

Enantioselective reduction of a ketone precursor to a chiral alcohol using a chiral reducing agent is another common tactic. The resulting chiral alcohol can then be used to introduce the desired functionalities.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry and atom economy are increasingly important considerations in the design of synthetic routes. primescholars.comsciepub.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are more sustainable as they generate less waste.

In the context of synthesizing this compound, several strategies can be employed to improve the greenness of the process.

Catalysis: The use of catalytic rather than stoichiometric reagents is a key principle of green chemistry. chemscene.com For example, employing a catalytic amount of acid for esterification is preferable to using a large excess.

Reaction Type: Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, as they incorporate all or most of the reactant atoms into the product. primescholars.com

Solvent Choice: The use of environmentally benign solvents or, ideally, solvent-free conditions can significantly reduce the environmental impact of a synthesis. researchgate.net

Protecting Groups: While often necessary, protecting groups reduce atom economy as they are introduced and then removed in separate steps. nih.gov Minimizing the use of protecting groups or choosing those that can be removed under mild, environmentally friendly conditions is a desirable goal.

For example, a synthetic route that avoids the use of protecting groups and utilizes a catalytic, one-pot procedure would be considered highly atom-economical and green. researchgate.net The development of enzymatic methods, such as the use of Baeyer-Villiger monooxygenases for ester synthesis, also represents a promising green alternative to traditional chemical methods. rsc.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing syntheses to minimize waste.
Atom Economy Maximizing the incorporation of reactant atoms into the final product. primescholars.com
Less Hazardous Chemical Syntheses Using and generating substances with minimal toxicity. sciepub.com
Designing Safer Chemicals Designing products to be effective yet have low toxicity.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or using safer alternatives. researchgate.net
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible. sciepub.com
Use of Renewable Feedstocks Using raw materials that are renewable rather than depleting. scispace.com
Reduce Derivatives Minimizing or avoiding the use of protecting groups. nih.gov
Catalysis Using catalytic reagents in preference to stoichiometric ones. chemscene.com
Design for Degradation Designing products to break down into innocuous substances after use.
Real-time Analysis for Pollution Prevention Monitoring reactions to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and reaction conditions that minimize the potential for accidents. sciepub.com

Scale-Up Synthesis and Industrial Feasibility Studies

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates a thorough evaluation of synthetic methodologies for their scalability, safety, and economic viability. While specific large-scale manufacturing data for this compound is not extensively documented in publicly available literature, an analysis of synthetic routes for analogous aminooxy compounds and related amine pharmaceuticals provides a strong basis for assessing its industrial feasibility. Key considerations for scale-up include the selection of a robust and efficient synthetic route, optimization of reaction conditions, and the development of cost-effective purification methods.

An alternative approach could involve biocatalysis, a technology that has gained significant traction in the pharmaceutical industry for the synthesis of chiral amines. mdpi.comnih.govnih.govmdpi.com While this compound itself is not chiral, biocatalytic methods could be highly valuable for the production of enantiomerically pure analogues, which may be of interest for specific applications. The use of enzymes, such as transaminases or imine reductases, can offer high selectivity under mild reaction conditions, potentially reducing the environmental impact and cost of production. mdpi.comnih.govrsc.org

The industrial-scale synthesis of the diazepane core of MK-4305 (suvorexant), a dual orexin (B13118510) receptor antagonist, provides valuable insights into the challenges and strategies for scaling up the synthesis of complex amine-containing molecules. researchgate.netnih.gov The process involved a reductive amination followed by classical resolution to obtain the desired chiral amine. researchgate.net This case study underscores the importance of process optimization and the potential for traditional chemical methods in large-scale manufacturing.

The following table summarizes key reaction conditions and yields for the synthesis of analogous aminooxy compounds, which can serve as a reference for the potential scale-up of this compound synthesis.

Precursor/Starting MaterialReagents and ConditionsProductYieldReference
Ethylene glycol, AcrylonitrileNaOH(aq), 45°C3-Hydroxypropanenitrile85% nih.gov
Ethylene glycol, t-Butyl acrylate40% (w/v) KOHtert-Butyl 3-(2-hydroxyethoxy)propanoate26% nih.gov
Cbz-protected amino alcoholsCommon synthetic strategyBoc-protected aminooxy and N-alkylaminooxy amines60-95% nih.gov
N-Nosyl amino acid methyl estersDiazomethaneN-Methyl-N-nosyl amino acid methyl estersQuantitative monash.edu

Interactive Data Table

This table summarizes reaction conditions and yields for the synthesis of compounds analogous to this compound, providing insights into potential scale-up strategies.

Click to view interactive data
Precursor/Starting MaterialReagents and ConditionsProductYieldReference
Ethylene glycol, AcrylonitrileNaOH(aq), 45°C3-Hydroxypropanenitrile85% nih.gov
Ethylene glycol, t-Butyl acrylate40% (w/v) KOHtert-Butyl 3-(2-hydroxyethoxy)propanoate26% nih.gov
Cbz-protected amino alcoholsCommon synthetic strategyBoc-protected aminooxy and N-alkylaminooxy amines60-95% nih.gov
N-Nosyl amino acid methyl estersDiazomethaneN-Methyl-N-nosyl amino acid methyl estersQuantitative monash.edu

The industrial feasibility of producing this compound is ultimately tied to its market demand and the cost-effectiveness of the chosen synthetic route. The applications of aminooxy compounds in bioconjugation and the development of novel therapeutics suggest a potential market for this and related molecules. nih.govcsus.edu Further research into process optimization, including catalyst selection, solvent recycling, and continuous manufacturing processes, will be crucial in realizing an economically viable industrial-scale synthesis.

Reactivity and Mechanistic Investigations of Methyl 3 Aminooxy Propanoate

Oximation Reactions: Foundation and Advanced Applications

The aminooxy group (R-O-NH₂) of methyl 3-(aminooxy)propanoate is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages (R-O-N=CR'R''). This reaction, often termed oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, specificity, and the stability of the resulting bond.

Kinetics and Thermodynamics of Oxime Formation with Aldehydes and Ketones

The thermodynamic equilibrium of oxime formation is highly favorable, especially with aldehydes and α-keto acids, leading to high yields of the oxime product. nih.gov The stability of the resulting oxime bond is a key advantage; aliphatic oximes are significantly more resistant to hydrolysis at neutral pH compared to analogous hydrazones or Schiff bases. wikipedia.org

While specific kinetic and thermodynamic data for this compound are not extensively published, the behavior of analogous systems provides valuable insight. The equilibrium constants (Keq) for oxime formation vary depending on the structure of the carbonyl compound.

Carbonyl CompoundNucleophileEquilibrium Constant (Keq, M-1)
AcetoneHydroxylamine (B1172632)1.06 x 106
Pyruvic AcidHydroxylamine~7 x 108 (predicted)
9-FormylfluoreneHydroxylamine3.0 x 108

This table presents equilibrium constants for oxime formation with various carbonyl compounds, illustrating the high thermodynamic favorability of the reaction. Data sourced from multiple studies. cdnsciencepub.comacs.orgresearchgate.net

Chemoselectivity and Regioselectivity in Complex Molecular Environments

A significant advantage of the aminooxy group is its exceptional chemoselectivity. It reacts specifically with aldehydes and ketones even in the presence of a vast excess of other potentially reactive functional groups, such as alcohols, phenols, and even primary and secondary amines. nih.gov This high degree of selectivity, stemming from the unique nucleophilicity of the aminooxy moiety (an example of the alpha effect), makes this compound an ideal tool for site-specific modification of complex biomolecules like proteins and peptides. nih.govacs.org

For instance, a peptide containing various functionalized amino acid residues can be selectively labeled at a site-specifically introduced aldehyde or ketone group using an aminooxy-bearing probe. nih.gov This preserves the integrity and function of other parts of the molecule. nih.gov The reaction's orthogonality to most biological functional groups allows for clean and specific conjugation in aqueous buffers under physiological conditions.

Regioselectivity becomes a consideration when a molecule contains multiple, distinct carbonyl groups. In such cases, the inherent reactivity differences between aldehydes and ketones can be exploited. Aldehydes are generally more electrophilic and less sterically hindered than ketones, and thus react more rapidly with aminooxy compounds. This kinetic difference allows for the preferential formation of an oxime with an aldehyde group over a ketone group within the same molecule.

Catalytic Strategies for Enhancing Oximation Efficiency

While oxime formation is favorable, its rate can be slow at neutral pH, which is often required for biological applications. To overcome this kinetic barrier, catalysts have been developed to accelerate the reaction. Aniline (B41778) has been traditionally used as a catalyst for oxime ligations. acs.orgnih.gov The proposed mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile. acs.org

More recently, substituted anilines and other aromatic amines have been investigated to improve catalytic efficiency. Notably, m-phenylenediamine (B132917) (mPDA) has emerged as a superior catalyst. acs.orgnih.govnih.gov While only moderately more effective than aniline at the same concentration, its significantly higher aqueous solubility allows it to be used at much higher concentrations, leading to substantial rate enhancements—up to 15-fold faster than aniline. acs.orgnih.govacs.org This allows for rapid and efficient labeling of biomolecules even with less reactive ketone substrates. nih.govacs.org

Catalyst (at 100 mM)Observed Rate Constant (kobs, M-1s-1)
Aniline10.3
m-Phenylenediamine (mPDA)27.0

This table compares the catalytic efficiency of aniline and m-phenylenediamine (mPDA) in an oxime ligation reaction, demonstrating the superior performance of mPDA. Data from Rashidian et al. researchgate.net

Reactions Involving the Ester Group

The methyl ester functionality of this compound offers another handle for chemical modification, primarily through nucleophilic acyl substitution reactions.

Hydrolysis and Amidation Pathways

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally irreversible as the resulting carboxylate anion is deprotonated under basic conditions. Acid-catalyzed hydrolysis is an equilibrium process and requires the use of excess water to drive the reaction to completion. In the context of poly(β-amino esters), a related class of compounds, the rate of hydrolysis can be influenced by the chemical groups adjacent to the ester bond. nih.gov

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. Direct amidation of an unactivated methyl ester with an amine typically requires forcing conditions, such as high temperatures, which may not be compatible with the aminooxy group or other sensitive functionalities. chemicalforums.comnih.gov However, various methods have been developed to facilitate amidation under milder conditions. These include:

Base-Promoted Amidation: Using strong bases like potassium tert-butoxide can promote the direct reaction of esters with amines. nih.gov

Activation Agents: Converting the carboxylic acid (obtained after hydrolysis) to an amide can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxyl group for attack by an amine under mild, neutral conditions. masterorganicchemistry.com

Conversion to Acyl Halides: The ester can be hydrolyzed and the resulting carboxylic acid converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride then readily reacts with an amine to form the amide. masterorganicchemistry.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester, this compound, and methanol (B129727). The reaction is an equilibrium process and is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, such as an alkoxide, deprotonates the alcohol, increasing its nucleophilicity for attack on the ester carbonyl. srsintl.comyoutube.com To avoid a mixture of products, the base's alkoxide should match the alcohol being used as the nucleophile (e.g., using sodium ethoxide with ethanol).

Catalytic systems using metal complexes, such as tetranuclear zinc clusters, have also been developed for the transesterification of various methyl esters, including α-amino esters, under very mild, nearly neutral conditions. acs.orgthieme-connect.comthieme-connect.com These methods are advantageous as they tolerate a wide variety of functional groups, which would be beneficial for a molecule like this compound. thieme-connect.com

Nucleophilic Reactions of the Aminooxy Group

The aminooxy group (–O–NH₂) of this compound is a potent nucleophile, a property significantly enhanced by the "alpha effect." This phenomenon, where an atom with a lone pair of electrons is adjacent to the nucleophilic center, increases the nucleophilicity of the aminooxy group compared to a simple amine. wikipedia.orgorganic-chemistry.orgnyu.edu This heightened reactivity is a cornerstone of its chemical behavior, particularly in reactions with electrophilic partners.

The most prominent nucleophilic reaction of the aminooxy group is its condensation with aldehydes and ketones to form stable oxime ethers. researchgate.netillinois.edu This reaction, known as oximation, is highly chemoselective and can proceed under mild, often aqueous, conditions. nih.gov The resulting oxime linkage is notably more stable towards hydrolysis than the imine (Schiff base) linkage formed from simple amines. illinois.edu

The general mechanism for oxime formation involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to yield the oxime. researchgate.net The reaction is often catalyzed by acids or aniline derivatives. nih.gov

Reactant 1 Reactant 2 Product Conditions Reference
Aminooxy-containing molecule Aldehyde/Ketone Oxime ether Mild aqueous conditions, often with aniline catalyst nih.gov
Aminooxy-functionalized nucleoside Various aldehydes and ketones Oxime-linked nucleoside Basic or acidic conditions researchgate.net

The enhanced nucleophilicity of the aminooxy group allows for its participation in "aminooxy click chemistry," a set of reactions that are modular, wide in scope, and provide high yields of products that are simple to isolate. researchgate.net This has been particularly useful in the conjugation of biomolecules. researchgate.netillinois.edu

Electrophilic Reactions of the Propanoate System

The propanoate ester moiety of this compound provides sites for electrophilic attack, primarily at the carbonyl carbon. The reactivity of this group is typical of esters and includes hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-(aminooxy)propanoic acid) and methanol under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net

Base-catalyzed hydrolysis (saponification): This involves the direct attack of a hydroxide ion on the carbonyl carbon. This process is generally irreversible due to the formation of the carboxylate salt.

Kinetic studies on the hydrolysis of similar esters, such as methyl propionate (B1217596), have been conducted to understand the reaction mechanism and the influence of reaction conditions. researchgate.net

Transesterification: this compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. masterorganicchemistry.com This reaction involves the substitution of the methoxy (B1213986) group of the ester with another alkoxy group. The reaction is typically driven to completion by using the reacting alcohol as the solvent. masterorganicchemistry.com

Reaction Reactants Products Catalyst Reference
Hydrolysis Methyl propionate, Water Propanoic acid, Methanol HCl researchgate.net
Transesterification Methyl ester, Alcohol (e.g., ethanol) Ethyl ester, Methanol Acid or Base masterorganicchemistry.com

Rearrangement Reactions and Fragmentations

While specific rearrangement reactions of this compound itself are not extensively documented, the products of its primary reactions can undergo significant rearrangements. The most relevant of these is the Beckmann rearrangement of oximes, which are readily formed from the aminooxy group.

Beckmann Rearrangement: An oxime derived from the reaction of this compound with a ketone can be converted into an amide under acidic conditions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This rearrangement involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgresearchgate.net The reaction is catalyzed by a variety of acids, including sulfuric acid and phosphorus pentachloride. wikipedia.org

The Beckmann rearrangement is a powerful tool for the synthesis of amides and lactams (from cyclic oximes). wikipedia.org However, a competing reaction, the Beckmann fragmentation, can occur if the migrating group can form a stable carbocation. wikipedia.org

Fragmentation in Mass Spectrometry: The fragmentation pattern of this compound in a mass spectrometer can be predicted based on the behavior of its constituent functional groups. The fragmentation of the propanoate portion would likely follow patterns observed for methyl propionate, which shows a molecular ion peak and characteristic fragments from the loss of alkoxy or acyl groups. masterorganicchemistry.com The aminooxy group can also influence fragmentation. Studies on related N-alkoxyamines and N-nitrosamines show characteristic losses, such as the loss of OH from aliphatic nitrosamines. nih.gov Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines and related compounds. miamioh.edu

Compound Type Key Fragmentation Pathways Reference
Methyl Propanoate Molecular ion peak at m/z 88, fragmentation of ester group masterorganicchemistry.com
Aliphatic Nitrosamines Loss of OH, alpha-cleavage nih.gov
Aliphatic Amines Alpha-cleavage is the predominant fragmentation mode miamioh.edu

Reaction Mechanism Elucidation via Spectroscopic and Computational Methods

The elucidation of the reaction mechanisms of this compound and related compounds relies heavily on a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the products of reactions, such as the E/Z isomers of oximes formed from the reaction of aminooxy compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and follow the progress of reactions, for example, by monitoring the disappearance of a carbonyl stretch and the appearance of a C=N stretch during oxime formation.

Mass Spectrometry (MS): As discussed, MS provides information on the molecular weight and fragmentation patterns of the molecule and its reaction products, which helps in structure elucidation and in understanding reaction pathways. nih.govresearchgate.net

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for studying reaction mechanisms. They can be used to model transition state structures, calculate activation energies, and understand the energetics of different reaction pathways. nyu.eduresearchgate.netnih.gov For instance, DFT studies have been employed to investigate the mechanism of oxime formation, including the role of solvent molecules and catalysts in proton transfer steps. nyu.edu Computational studies can also rationalize the stereospecificity of reactions like the Beckmann rearrangement by analyzing the transition state energies of different migration pathways. wikipedia.org

Method Application in Mechanistic Studies Reference
DFT Modeling transition states and reaction energetics of oxime formation nyu.edu
DFT Investigating the mechanism of reactions involving nitrogen-containing compounds researchgate.netnih.gov
Intrinsic Reaction Coordinate (IRC) Calculations Confirming the connection between transition states and the corresponding reactants and products rug.nl

Applications in Advanced Organic Synthesis and Building Block Chemistry

Methyl 3-(Aminooxy)propanoate as a Versatile Building Block

The dual functionality of this compound makes it a highly versatile tool for synthetic chemists. The nucleophilic aminooxy group readily reacts with carbonyl compounds to form stable oxime linkages, while the methyl ester can be hydrolyzed to a carboxylic acid or participate in various ester-based transformations. This orthogonal reactivity allows for stepwise and controlled synthetic strategies.

Construction of Heterocyclic Compounds

While direct, widespread examples of this compound in the synthesis of a broad range of heterocycles are not extensively documented, the inherent reactivity of its functional groups provides a clear pathway for such applications. The formation of an oxime from the aminooxy group and a suitably functionalized ketone or aldehyde can be a key step in cyclization reactions. For instance, intramolecular reactions of a molecule containing both an oxime ether, derived from this compound, and a reactive group could lead to the formation of various nitrogen- and oxygen-containing heterocyclic rings. The ester functionality can also be leveraged, for example, by reduction to an alcohol followed by cyclization or by participating in condensation reactions to form heterocyclic systems. The general principle of using oximes in the synthesis of a variety of heterocyclic systems, including small rings and macroheterocycles, has been well-established through metal-mediated and metal-catalyzed reactions. acs.org

Synthesis of Complex Polyfunctional Molecules

The ability to introduce both an aminooxy and a latent carboxylic acid functionality makes this compound a valuable building block for the synthesis of complex molecules bearing multiple functional groups. Aminooxy-functionalized sugars, nucleosides, and peptides have gained considerable interest as they are readily synthesized and can be used for creating larger, more complex structures through oxime ligation and N-oxyamide functionalization. acs.org

For example, by reacting this compound with a complex aldehyde or ketone, a stable oxime linkage can be formed, incorporating the propanoate ester into a larger scaffold. Subsequent hydrolysis of the ester to a carboxylic acid provides a handle for further functionalization, such as amide bond formation. This step-wise approach allows for the controlled assembly of molecules with diverse functionalities. This strategy is particularly useful in the synthesis of peptidomimetics and other biologically relevant molecules where precise control over functional group placement is crucial.

Role in Convergent Synthesis Strategies

Convergent synthesis, a strategy that involves the separate synthesis of fragments of a complex molecule followed by their assembly, is significantly enhanced by the use of chemoselective ligation reactions. wikipedia.org The reaction between the aminooxy group of this compound and a carbonyl group is a prime example of a highly efficient and selective ligation reaction, making this building block well-suited for convergent approaches. wikipedia.org

In a typical convergent strategy, a complex fragment bearing an aldehyde or ketone can be coupled with this compound. The resulting molecule, now containing the propanoate ester, can undergo further transformations or be deprotected to reveal a carboxylic acid for subsequent coupling with another molecular fragment. This "click-like" reactivity of the aminooxy group ensures high yields and minimizes the formation of side products, which is a significant advantage in the later stages of a multi-step synthesis. wikipedia.org

Bioconjugation and Ligation Chemistry Utilizing the Aminooxy Moiety

The aminooxy group's ability to react specifically and efficiently with aldehydes and ketones under mild, aqueous conditions makes it an ideal tool for bioconjugation—the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids. nih.govinterchim.fr This reaction, known as oxime ligation, is bioorthogonal, meaning it does not interfere with or is not affected by the vast array of other functional groups present in biological systems. nih.govnih.gov

Site-Specific Labeling and Modification of Biomolecules (e.g., proteins, peptides)

The site-specific modification of proteins and peptides is crucial for understanding their function, tracking their localization within cells, and developing new therapeutic and diagnostic agents. nih.gov this compound, and other aminooxy-containing reagents, can be used to label biomolecules that have been engineered to contain a unique aldehyde or ketone group. nih.govelsevierpure.com

This is often achieved by introducing a specific amino acid sequence that can be enzymatically or chemically converted into a carbonyl group. For example, the N-terminal serine or threonine residue of a protein can be oxidized with sodium periodate (B1199274) to generate a glyoxylyl group, which is a reactive aldehyde ready for ligation with an aminooxy-containing probe. nih.gov A general protocol for oxime ligation involves reacting the aminooxy-containing peptide with an aldehyde or ketone in an aqueous buffer, often with a catalyst like aniline (B41778) to accelerate the reaction. nih.govglenresearch.com The resulting oxime bond is exceptionally stable. interchim.fr

Biomolecule TargetLabeling/Modification StrategyReagent Type (Illustrative)Resulting LinkageReference
Peptide with N-terminal SerinePeriodate oxidation followed by oxime ligationAminooxy-functionalized dyeOxime nih.gov
Protein with genetically encoded unnatural ketone-containing amino acidDirect oxime ligationAminooxy-biotinOxime nih.gov
Peptide with an internal aminooxy-containing amino acidReaction with an aldehyde-containing drug moleculeAldehyde-modified drugOxime nih.gov

Development of Bioorthogonal Click Chemistry Methodologies

The reaction between an aminooxy group and a carbonyl group is a cornerstone of bioorthogonal click chemistry. nih.gov This set of reactions is characterized by high efficiency, selectivity, and biocompatibility. "Aminooxy Click Chemistry" (AOCC) has been developed as a strategy for the synthesis of nucleoside building blocks for incorporation into oligonucleotides, enabling the conjugation of various ligands. acs.org

This methodology allows for the introduction of two different ligands with distinct biological functions simultaneously. acs.org The aminooxy group's enhanced nucleophilicity compared to a standard amine, a phenomenon known as the alpha effect, contributes to the rapid and efficient formation of stable oxime products. acs.org The development of various aminooxy-containing linkers and cores has further expanded the utility of this chemistry for creating multivalent glycoconjugates and other complex biomolecular structures. nih.gov

Bioorthogonal ReactionReactantsKey FeaturesApplicationsReference
Oxime LigationAminooxy group, Aldehyde/KetoneHigh chemoselectivity, Stable product, Aniline-catalyzedPeptide/protein labeling, Surface functionalization, Hydrogel formation nih.govnih.gov
Aminooxy Click Chemistry (AOCC)Aminooxy-functionalized nucleosides, Aldehyde/Ketone-modified ligandsEnables bis-conjugation, High efficiency in oligonucleotide synthesisDevelopment of therapeutic oligonucleotides acs.org

Precursor in the Synthesis of Unnatural Amino acids and Peptidomimetics

The synthesis of unnatural amino acids and peptidomimetics is a cornerstone of modern medicinal chemistry, aiming to develop novel therapeutic agents with improved efficacy, stability, and bioavailability. iris-biotech.de this compound serves as a valuable starting material in this endeavor due to the versatile reactivity of its aminooxy functionality.

The aminooxy group is a powerful tool for the chemoselective formation of stable oxime bonds with aldehydes and ketones. iris-biotech.deacs.org This reaction is orthogonal to many other functional groups present in peptides, allowing for specific modifications without the need for extensive protecting group strategies. nih.gov The resulting oxime linkage is more stable to hydrolysis compared to imines, making it a desirable feature in the design of robust peptidomimetics. iris-biotech.de

Researchers have utilized aminooxy-containing building blocks to introduce a wide array of functionalities into peptide scaffolds. By reacting this compound or its derivatives with carbonyl-containing molecules, a diverse range of unnatural amino acid side chains can be generated. This approach allows for the systematic modification of peptide structure to probe structure-activity relationships (SAR) and optimize biological activity.

For instance, the aminooxy group can be incorporated into a peptide sequence, and subsequent reaction with various aldehydes or ketones can introduce novel side chains, effectively creating a library of unnatural amino acids within the peptide framework. This strategy has been employed to develop peptidomimetics with tailored properties.

Generation of Novel Polymeric Architectures via Aminooxy-Aldehyde Coupling

The principle of aminooxy-aldehyde ligation extends beyond peptide chemistry into the realm of polymer science, enabling the construction of novel polymeric architectures. books-library.netresearchgate.net This chemoselective coupling reaction provides a robust and efficient method for linking polymer chains, creating block copolymers, or functionalizing polymer surfaces.

This compound can be envisioned as a key monomer or functionalizing agent in this context. Polymers bearing pendant aldehyde groups can be readily modified by reaction with this compound, introducing the aminooxy functionality onto the polymer backbone. researchgate.net These aminooxy-functionalized polymers can then be further conjugated with aldehyde-containing molecules, including biomolecules like proteins or peptides, to create advanced bioconjugates. books-library.net

Alternatively, polymers can be synthesized with terminal aminooxy groups, derived from initiators or monomers related to this compound. These aminooxy-terminated polymers can then react with polymers possessing aldehyde termini to form well-defined block copolymers through oxime bond formation. This strategy offers a high degree of control over the final polymer structure.

The generation of such polymeric architectures is of significant interest for various applications, including drug delivery systems, biomaterials, and advanced coatings. The stability and biocompatibility of the oxime linkage make it an attractive choice for these applications.

Derivatization Strategies for Enhancing Molecular Diversity

The bifunctional nature of this compound makes it an ideal scaffold for developing derivatization strategies aimed at enhancing molecular diversity for applications in drug discovery and combinatorial chemistry. researchgate.net Both the aminooxy and the methyl ester functionalities can be selectively manipulated to generate a wide array of novel compounds.

The aminooxy group, as previously discussed, can be reacted with a diverse library of aldehydes and ketones to generate a multitude of oxime derivatives. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides through reaction with different amines.

This dual reactivity allows for the creation of large and diverse compound libraries from a single, simple starting material. For example, a combinatorial approach could involve reacting this compound with a set of aldehydes, followed by amidation of the ester group with a set of amines, leading to a matrix of unique chemical entities. Such libraries are invaluable for high-throughput screening campaigns to identify new lead compounds for drug development.

The ability to readily generate molecular diversity is a key advantage in modern medicinal chemistry. The straightforward and versatile chemistry of this compound positions it as a valuable building block for the construction of these diverse molecular libraries.

Biochemical and Chemical Biology Research Applications

Utilization as Molecular Probes and Activity-Based Probes

The aminooxy group is a key functional motif in the design of molecular probes and activity-based probes due to its chemoselective ligation with aldehydes and ketones. This reaction, known as oxime ligation, forms a stable oxime bond under mild, physiological conditions. biotium.comthermofisher.com This property allows for the specific labeling of biomolecules containing or modified to contain carbonyl groups.

While specific applications of methyl 3-(aminooxy)propanoate as a molecular probe are not extensively documented, the broader class of aminooxy-containing molecules serves as a paradigm for its potential uses. These probes are instrumental in:

Labeling Carbonyls and Carbohydrates: Aminooxy-functionalized dyes and tags are used to label carbonyl groups that can be present as a result of oxidative stress on proteins or can be generated by the oxidation of carbohydrates in glycoproteins. biotium.combiotium.com

DNA Damage Detection: They can be used to label abasic sites in damaged DNA, which contain an aldehyde group. biotium.com

Activity-Based Probing: An example of a sophisticated aminooxy-containing probe is the "clickable" aminooxy alkyne (AO-alkyne). This probe is designed to detect ADP-ribosylation on acidic amino acids in cells, a crucial post-translational modification. The aminooxy group reacts with the ADP-ribose moiety, and the alkyne handle allows for subsequent attachment of a reporter molecule via click chemistry. nih.govacs.orgnih.gov

The general reactivity of the aminooxy group is summarized in the following table:

Reactive PartnerLinkage FormedApplication Examples
AldehydesOximeLabeling of oxidized glycoproteins, detection of abasic sites in DNA
KetonesOximeLabeling of specific metabolites
ADP-ribosylated acidic amino acidsHydroxamic esterDetection of post-translational modifications

Role in Enzyme Inhibition Studies and Mechanistic Enzymology

The aminooxy functionality is a well-established pharmacophore for the inhibition of a specific class of enzymes, namely those that utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govresearchgate.netpatsnap.com These enzymes are crucial for amino acid metabolism. The aminooxy group can react with the aldehyde of the PLP cofactor in the enzyme's active site, forming a stable oxime and thereby inactivating the enzyme. nih.gov This inhibitory action allows for the study of enzyme mechanisms and the metabolic pathways they govern.

Inhibition of Specific Enzyme Classes (e.g., aminotransferases)

Aminotransferases, also known as transaminases, are a primary target for aminooxy-containing inhibitors. patsnap.com These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. By inhibiting these enzymes, researchers can probe the physiological roles of specific metabolic pathways.

Examples of aminotransferases inhibited by aminooxy compounds include:

Alanine:glyoxylate aminotransferase (AGT): Aminooxyacetic acid is a known inhibitor of AGT, an enzyme implicated in primary hyperoxaluria type I. nih.gov

Aspartate aminotransferase (AAT): L-aminooxysuccinate has been shown to be a potent slow-binding inhibitor of cytoplasmic AAT. researchgate.net

Tryptophan aminotransferases (TAA1/TARs): These enzymes are involved in the biosynthesis of the plant hormone auxin and are inhibited by various aminooxy compounds. nih.govnih.govsemanticscholar.org

The inhibitory properties of various aminooxy compounds against different aminotransferases are detailed below:

InhibitorTarget EnzymeInhibition Constant (Ki)
Aminooxyacetic acidAlanine:glyoxylate aminotransferase (AGT)Not specified
L-aminooxysuccinateAspartate aminotransferase (AAT)160 nM researchgate.net
L-2-aminooxy-3-phenylpropionic acid (AOPP)Tryptophan aminotransferase of Arabidopsis 1 (TAA1)Not specified
Aminooxy-naphthylpropionic acid (AONP)Tryptophan aminotransferase of Arabidopsis 1 (TAA1)76.8 nM nih.gov

Investigation of Inhibitor-Enzyme Binding Mechanisms

Studies with aminooxy inhibitors have been pivotal in elucidating the binding mechanisms of enzymes. The inhibition of PLP-dependent enzymes by aminooxy compounds typically proceeds through the formation of a covalent adduct with the PLP cofactor. nih.gov

The binding mechanism generally involves:

Entry of the aminooxy inhibitor into the active site of the enzyme.

Nucleophilic attack of the aminooxy nitrogen on the aldehyde carbon of the PLP cofactor.

Formation of a stable oxime linkage, which effectively sequesters the cofactor and inhibits the enzyme.

Molecular modeling and kinetic studies of inhibitors like L-aminooxysuccinate with aspartate aminotransferase have provided detailed insights into the specific interactions within the active site that contribute to the potency and selectivity of inhibition. researchgate.net

Applications in Cellular and In Vitro Biological Systems (excluding human clinical trials)

In cellular and in vitro settings, this compound and related compounds are valuable tools for dissecting complex biological processes. Their ability to selectively target and inhibit specific enzymes allows researchers to study the consequences of blocking a particular metabolic step. For example, the use of aminooxyacetic acid in isolated rat hepatocytes has helped to selectively inhibit alanine aminotransferase and aspartate aminotransferase to study their roles in gluconeogenesis and urea synthesis. nih.gov Furthermore, the application of clickable aminooxy probes like AO-alkyne enables the visualization and monitoring of post-translational modifications within cells, providing a dynamic view of cellular signaling events. nih.govacs.orgnih.gov

Modulation of Biosynthetic Pathways (e.g., auxin biosynthesis in plants)

A significant application of aminooxy compounds is in the field of plant biology, specifically in the modulation of the auxin biosynthesis pathway. springernature.com Auxin is a critical plant hormone that regulates numerous aspects of growth and development. Several key enzymes in the primary auxin biosynthetic pathway, such as tryptophan aminotransferases (TAA1/TARs), are PLP-dependent. nih.govnih.govsemanticscholar.org

Aminooxy compounds like l-α-aminooxy-phenylpropionic acid (AOPP) and the more specific aminooxy-naphthylpropionic acid (AONP) have been shown to inhibit TAA1/TAR activity, leading to a reduction in endogenous indole-3-acetic acid (IAA) levels and resulting in auxin-deficient phenotypes in plants. nih.govnih.gov These inhibitors serve as powerful chemical tools to study the roles of auxin in various developmental processes without the need for generating genetic mutants.

Development of Novel Chemical Biology Tools

The unique reactivity of the aminooxy group has led to its incorporation into a variety of novel chemical biology tools. iris-biotech.denih.gov The development of "aminooxy click chemistry" (AOCC) provides a robust method for the conjugation of various biologically relevant ligands to biomolecules such as nucleic acids. acs.orgacs.orgnih.gov This strategy allows for the creation of bioconjugates with tailored properties for applications in diagnostics and therapeutics. The synthesis of bifunctional probes containing an aminooxy group for targeting and another reactive handle (like an alkyne) for subsequent "click" reactions has expanded the toolbox for chemical biologists to study complex biological systems. nih.govacs.orgnih.gov

Advanced Analytical Research Techniques for Methyl 3 Aminooxy Propanoate and Its Derivatives

Mass Spectrometry Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules. It is a critical tool for monitoring the progress of reactions involving methyl 3-(aminooxy)propanoate and for identifying the resulting products. medchemexpress.com The fragmentation pattern of methyl propanoate in mass spectrometry shows a molecular ion peak at m/z 88, with other prominent peaks at m/z 59, 57, and 29, corresponding to the loss of various fragments. chemicalbook.comdocbrown.infomassbank.eu For this compound, the fragmentation pattern would be expected to be influenced by the presence of the aminooxy group, with potential cleavage of the weak N-O bond.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including derivatives of this compound. jmchemsci.comnih.govsigmaaldrich.com In a tandem mass spectrometer, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that can be used to confirm the identity of a compound or to elucidate the structure of an unknown. For derivatives of this compound, such as oxime ethers formed with aldehydes or ketones, MS/MS can be used to confirm the site of derivatization and to provide information about the structure of the original carbonyl-containing molecule.

This compound can be used as a derivatizing agent to quantify carbonyl compounds in complex mixtures. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime ethers. By using an isotopically labeled version of this compound, it is possible to perform relative quantification of carbonyls using mass spectrometry. The ratio of the peak intensities of the derivatized analyte and its isotopically labeled internal standard allows for accurate quantification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nist.govsigmaaldrich.comchemicalbook.comjmchemsci.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₄H₉NO₃), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its molecular formula. HRMS is also invaluable for confirming the elemental composition of its reaction products and derivatives, which is a critical step in their identification and characterization. tcichemicals.com

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For a polar compound like this compound, specific chromatographic methods are required. hmdb.ca

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. Due to its polarity and the presence of an active amino group, this compound may exhibit poor chromatographic behavior (e.g., peak tailing) and could be thermally labile, making direct analysis by GC-MS challenging. To overcome these issues, derivatization is often employed. The aminooxy group can be derivatized, for example, through silylation or acylation, to increase its volatility and thermal stability, allowing for improved separation and detection by GC-MS.

When this compound is used as a derivatizing agent for carbonyl compounds, the resulting oxime ethers are often amenable to GC-MS analysis. This allows for the separation and identification of different carbonyl compounds in a complex mixture. jmchemsci.com

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography–Mass Spectrometry (LC-MS) serves as a powerful analytical tool for the identification and quantification of this compound and its derivatives. The technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. phenomenex.com Given the polar nature of this compound, chromatographic retention on standard reversed-phase columns can be challenging. To overcome this, several strategies are employed.

One common approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of polar compounds. researchgate.net A HILIC stationary phase, combined with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and an aqueous buffer, can effectively retain the analyte for analysis.

Alternatively, derivatization of the highly reactive aminooxy group can be performed prior to analysis. The aminooxy moiety readily reacts with aldehydes or ketones in a process known as oximation to form a stable oxime linkage. iris-biotech.deiris-biotech.de This reaction can be used to tag the molecule with a chromophore or a hydrophobic group, enhancing its retention on a reversed-phase column (e.g., C18) and improving detection sensitivity. Derivatization reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) have been successfully used for similar amino-containing compounds to improve their chromatographic behavior and ionization efficiency. nih.gov

Mass spectrometric detection is typically achieved using electrospray ionization (ESI) in the positive ion mode, which generates a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used for structural confirmation and enhanced selectivity by monitoring specific fragmentation pathways of the parent ion. The fragmentation of the propanoate ester moiety is a potential characteristic pathway that can be monitored in MS/MS analysis.

Interactive Data Table: Illustrative LC-MS Parameters for Derivatized this compound

ParameterConditionPurpose
LC ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Separation of the derivatized, more hydrophobic analyte from the sample matrix.
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase, provides protons for ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component for eluting the analyte from the reversed-phase column.
Gradient5% B to 95% B over 10 minutesGradual increase in organic solvent to elute compounds of varying polarity.
Flow Rate0.3 mL/minStandard flow rate for analytical LC-MS.
Ionization SourceElectrospray Ionization (ESI), Positive ModeEfficiently ionizes the derivatized amine-containing compound.
MS AnalysisMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Chiral Chromatography for Enantiomeric Purity

Since synthetic routes to this compound or its derivatives may involve chiral centers, establishing the enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used technique for the separation of enantiomers. yakhak.org The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. nih.gov

A variety of CSPs are commercially available and have proven effective for the resolution of chiral amines, amino acids, and their esters, which are structurally analogous to this compound. phenomenex.comyakhak.orgsigmaaldrich.com Polysaccharide-based CSPs, particularly those derived from derivatized cellulose or amylose, are among the most versatile and widely used due to their broad applicability. nih.govmdpi.com Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) have shown high enantioselectivity for a wide range of chiral compounds under normal-phase, polar organic, or reversed-phase conditions. yakhak.org

Other classes of CSPs that could be effective include:

Macrocyclic Antibiotic-Based CSPs : These phases, such as those based on vancomycin or teicoplanin, offer complex stereoselective interactions including hydrogen bonding, π-π interactions, and steric hindrance, making them suitable for separating polar molecules. nih.govmdpi.com

Protein-Based CSPs : Immobilized proteins can mimic biological recognition processes to achieve chiral separation. nih.gov

Pirkle-Type or Brush-Type CSPs : These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. nih.gov

The choice of mobile phase is crucial for achieving separation. Normal-phase solvents (e.g., hexane/isopropanol mixtures) are commonly used with polysaccharide CSPs. yakhak.org For more polar analytes or for compatibility with mass spectrometry, polar organic or reversed-phase modes may be employed. nih.gov

Interactive Data Table: Potential Chiral Stationary Phases for Enantiomeric Separation

Chiral Stationary Phase (CSP) TypeExample Commercial Column NamePrimary Interaction MechanismTypical Mobile Phase Mode
Polysaccharide (Cellulose Derivative)Chiralcel® OD-HHydrogen bonding, dipole-dipole, steric interactionsNormal Phase, Polar Organic
Polysaccharide (Amylose Derivative)Chiralpak® IAHydrogen bonding, dipole-dipole, steric interactionsNormal Phase, Reversed Phase
Macrocyclic AntibioticCHIROBIOTIC® VHydrogen bonding, ionic, π-π interactionsReversed Phase, Polar Organic
Pirkle-TypeAstec® CLC-Lπ-π interactions, hydrogen bondingNormal Phase

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in the solid state. nih.govwikipedia.org This technique provides unambiguous information on bond lengths, bond angles, conformational details, and the arrangement of molecules within a crystal lattice. wikipedia.org For this compound or its derivatives, a single-crystal X-ray diffraction study would yield crucial structural data, confirming its molecular connectivity and stereochemistry.

The process requires a high-quality single crystal, which is grown by slowly cooling a supersaturated solution of the compound. libretexts.org Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are measured. wikipedia.org This diffraction pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. wikipedia.org

In the context of aminooxy-containing compounds, X-ray crystallography can reveal key details about intermolecular interactions that govern the crystal packing. Studies on related oxime structures show that hydrogen bonding is a dominant feature in the solid state. acs.orgscispace.com The aminooxy group can act as both a hydrogen-bond donor and acceptor, often leading to the formation of predictable supramolecular structures like dimers or chain-like catemers through O–H···N intermolecular hydrogen bonds. acs.orgscispace.com Analysis of the crystal structure of this compound would likely reveal similar hydrogen-bonding motifs, providing insight into its solid-state properties.

Interactive Data Table: Representative Crystallographic Data for a Small Molecule Oxime

ParameterExample ValueInformation Provided
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c)a=8.5 Å, b=10.2 Å, c=9.1 ÅThe lengths of the edges of the fundamental repeating unit of the crystal.
Unit Cell Angles (α, β, γ)α=90°, β=105°, γ=90°The angles between the edges of the unit cell.
Volume (V)760 ųThe volume of the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data in this table is illustrative for a representative small molecule and does not correspond to this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are currently no specific published studies on the quantum chemical calculations of methyl 3-(aminooxy)propanoate.

Density Functional Theory (DFT) Studies on Reaction Pathways

No dedicated Density Functional Theory (DFT) studies detailing the reaction pathways of this compound could be identified in the existing scientific literature.

Conformational Analysis and Molecular Properties

A specific conformational analysis and the calculation of molecular properties for this compound using computational methods have not been reported in peer-reviewed literature.

Molecular Dynamics Simulations of Interactions with Biomolecules

There is no available research on molecular dynamics simulations that specifically investigate the interactions between this compound and biomolecules.

Prediction of Spectroscopic Parameters

No computational studies aimed at the prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been found.

Thermodynamic and Kinetic Modeling of Transformations

Specific thermodynamic and kinetic modeling of the transformations of this compound is not a topic that has been covered in the available scientific publications.

This comprehensive lack of data highlights a promising area for future research. Computational and theoretical investigations into this compound could provide valuable insights into its fundamental chemical and physical properties, its potential reactivity, and its interactions in biological systems, thereby opening avenues for new applications.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis and application of aminooxy compounds are poised for significant acceleration through the integration of flow chemistry and automated synthesis platforms. Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the potential for safer handling of reactive intermediates. researchgate.net Research into the continuous flow synthesis of related β-amino acid esters has demonstrated the feasibility of producing these compounds efficiently, often in the absence of external solvents, which aligns with the principles of green chemistry. researchgate.net This approach can be adapted for the large-scale production of methyl 3-(aminooxy)propanoate and its derivatives.

Automated synthesis platforms, such as the Mya 4 Reaction Station and SynFini™, are revolutionizing chemical synthesis by enabling high-throughput screening of reaction conditions and 24/7 unattended operation. youtube.comyoutube.com These systems allow for the rapid optimization of synthetic routes, catalyst screening, and process development. youtube.com By employing artificial intelligence and robotics, platforms like SynFini™ can design, validate, and execute multi-step syntheses in a fraction of the time required by manual methods. youtube.com Integrating the synthesis of aminooxy-functionalized molecules into these automated workflows will dramatically accelerate the discovery and development of new bioconjugates and materials.

Table 1: Comparison of Synthesis Methodologies

Feature Batch Synthesis Flow Chemistry Automated Synthesis
Scalability Limited, challenging scale-up High, numbering-up approach Variable, from microscale to production
Control Moderate, potential for hotspots High, precise control of parameters High, software-controlled precision
Efficiency Lower throughput High throughput Very high throughput, 24/7 operation
Safety Higher risk with reactive species Improved safety, small reaction volumes Enhanced safety via remote operation

| Reproducibility | Can be variable | High | High, digitally captured protocols |

Design of Photoactivatable or Stimuli-Responsive Aminooxy Compounds

A significant area of future research is the design of "smart" aminooxy compounds that can be activated by specific stimuli, such as light or changes in the local chemical environment (e.g., pH, redox potential). rsc.org Stimuli-responsive linkers are powerful tools in molecular imaging and drug delivery, as they allow for the controlled release or activation of molecules at a desired time and location. nih.gov

The development of photoactivatable aminooxy compounds would enable spatiotemporal control over oxime ligation reactions. This could be achieved by incorporating a photolabile protecting group on the aminooxy moiety, which can be removed with a specific wavelength of light to initiate the conjugation reaction. Such tools would be invaluable for studying dynamic biological processes.

Furthermore, designing aminooxy linkers that are cleaved in response to specific biological triggers, like reactive oxygen species (ROS) or changes in pH, holds great promise. nih.govmdpi.com For instance, hydrogels constructed from amino acid derivatives can be designed to disassemble in response to a pH shift, releasing an encapsulated payload. mdpi.com Applying this concept to aminooxy-linked conjugates could lead to the development of advanced drug delivery systems that release their therapeutic cargo specifically within the acidic microenvironment of a tumor.

Table 2: Examples of Stimuli for Responsive Systems

Stimulus Description Potential Application
Light (Photoactivation) Use of light to trigger a chemical reaction or cleavage. Spatiotemporal control of bioconjugation in living cells.
pH Response to changes in acidity or alkalinity. Targeted drug release in acidic tumor microenvironments. mdpi.com
Redox Potential Cleavage or activation in response to oxidizing or reducing environments. Release of therapeutics in response to cellular redox states. rsc.org
Enzymes Linkers designed to be cleaved by specific enzymes. Targeted activation of probes at sites of high enzymatic activity. rsc.org

| Reactive Oxygen Species (ROS) | Linkers that break down in the presence of ROS. nih.gov | Probes for imaging oxidative stress in real-time. nih.gov |

Expanding Applications in Materials Science and Polymer Chemistry

The robust and chemoselective nature of the oxime bond makes aminooxy compounds like this compound highly attractive for applications in materials science and polymer chemistry. nih.govrsc.org While esters like methyl propionate (B1217596) are already used as solvents and plasticizers in the production of polymers like PVC, the introduction of the aminooxy functional group opens up new possibilities for creating advanced functional materials. slchemtech.comwikipedia.org

Aminooxy groups can be incorporated into polymer backbones or as side chains to create materials that can be easily modified post-polymerization. This allows for the creation of well-defined polymer-protein conjugates, hydrogels, and dendrimers. rsc.org For example, poly(ester amide)s (PEAs) are an emerging class of polymers that combine the desirable mechanical properties of polyamides with the biocompatibility and biodegradability of polyesters, making them suitable for medical applications like tissue engineering scaffolds and drug delivery systems. tum.de Functionalizing these polymers with aminooxy groups would allow for the straightforward attachment of bioactive molecules.

Another promising avenue is the use of aminooxy chemistry to create self-healing materials or to functionalize surfaces. The reversible nature of some imine-based bonds under certain conditions could be exploited to design materials that can repair themselves. Additionally, aminooxy-functionalized surfaces could be used to immobilize proteins, carbohydrates, or other molecules for applications in biosensors, diagnostics, and biocompatible coatings. nih.gov

Development of Advanced Catalytic Systems for Aminooxy Chemistry

While oxime ligation is a powerful bioconjugation reaction, its rate can be slow at neutral pH, which is often required for biological applications. nih.gov This has spurred the development of advanced catalytic systems to accelerate the reaction. Aniline (B41778) was one of the first catalysts used to enhance oxime formation, but it suffers from slow kinetics and limited solubility. researchgate.netacs.org

Recent research has identified more efficient catalysts. Aromatic amines with electron-donating substituents, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have shown significantly enhanced catalytic activity compared to aniline. researchgate.netacs.org mPDA, in particular, is highly effective due to its greater aqueous solubility, which allows it to be used at higher concentrations, leading to a substantial increase in reaction rates. acs.org For example, mPDA was found to be up to 15 times more efficient than aniline for labeling proteins. acs.org

Another innovative approach involves the use of the amino acid arginine as a catalyst. Arginine has been shown to catalyze hydrazone and oxime ligations efficiently at neutral pH, particularly in bicarbonate buffers. acs.org A key advantage of arginine is that it also acts as a protein aggregation inhibitor, which is highly beneficial when working with sensitive biomolecules. acs.org The ongoing development of novel catalysts is crucial for expanding the scope of oxime ligation, especially for applications that demand very fast kinetics, such as in radiolabeling with short-lived isotopes like ¹⁸F. rsc.org

Table 3: Comparison of Catalysts for Oxime Ligation

Catalyst Key Advantage(s) Limitation(s)
Aniline Established catalyst, enhances rate over uncatalyzed reaction. researchgate.net Slow kinetics at neutral pH, low solubility. nih.govacs.org
m-Phenylenediamine (mPDA) High aqueous solubility allows for higher concentrations and significantly faster rates. acs.org Potential toxicity concerns. nih.gov
p-Phenylenediamine (pPDA) Highly effective catalyst at neutral pH, faster than aniline. rsc.orgresearchgate.net Stability and toxicity can be drawbacks. nih.gov

| Arginine | Dual function as a catalyst and protein aggregation inhibitor; effective at neutral pH. acs.org | Catalytic efficiency may vary depending on substrates and buffer conditions. acs.org |

Exploration of Novel Biochemical Targets and Pathways

Aminooxy-containing molecules are valuable tools for chemical biology, enabling the exploration of novel biochemical targets and pathways. wikipedia.orgnih.gov Because the aminooxy group can react with carbonyls, which are present in key metabolites and cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP), these compounds can be used as probes and inhibitors. Aminooxyacetic acid, for example, is a known inhibitor of PLP-dependent enzymes, which are involved in crucial metabolic processes. wikipedia.org

The development of tailored aminooxy probes allows for the systematic "mining" of enzyme classes within pathogens. By creating a panel of probes with different structural features, researchers can map the active enzymes in clinically relevant bacteria, including challenging Gram-negative strains. nih.gov This approach has successfully identified previously uncharacterized enzymes that are essential for bacterial growth, revealing them as potential new targets for antibiotics. nih.gov

Furthermore, online portals are being developed to map chemical probes onto human biological pathways, such as the Reactome database. nih.gov Such resources are invaluable for identifying underexplored pathways that may be of therapeutic interest and for understanding the broader pharmacological effects of chemical tools. nih.gov By using this compound as a scaffold to build new chemical probes, researchers can contribute to these efforts, helping to uncover new drug targets and elucidate complex biological networks. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for methyl 3-(aminooxy)propanoate, and how is its purity validated?

Q. What safety protocols are critical when handling this compound?

Safety Data Sheets (SDS) recommend:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Segregate organic waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can this compound be applied in multicomponent reactions to synthesize heterocycles?

The compound serves as a versatile building block in multicomponent syntheses. For instance, it participates in triazine and triazolopyrimidine formations via nucleophilic attacks on activated carbonyl groups. A documented protocol involves reacting it with trichlorotriazine and substituted phenols under basic conditions (DIPEA), followed by thermal cyclization .

Key Reaction Pathway :

   this compound + Trichlorotriazine → Intermediate → Cyclization → Heterocyclic Product  

Yields exceeding 85% are achievable with optimized stoichiometry (1:1:1.1 equiv.) and temperature (40°C) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

  • Reproducing Conditions : Match solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration.
  • Advanced Techniques : Use 13^{13}C NMR or 2D-COSY to resolve overlapping signals.
  • Database Cross-Check : Compare with NIST or PubChem entries for consensus .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model its nucleophilic and hydrogen-bonding interactions. PubChem-derived SMILES strings (e.g., COC(=O)CCON) enable reactivity simulations in software like Gaussian or Schrödinger Suite .

Example Application :

  • Predicted Site Reactivity : Aminooxy group (-ONH₂) shows high nucleophilicity (Fukui indices >0.5) in SN2 reactions.

Methodological Notes

  • Purification : Use Medium-Pressure Liquid Chromatography (MPLC) for scalable separation (30–35 cm³/min flow rate) .
  • Stability : Store under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis of the aminooxy moiety .

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